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molecular formula C7H10N2O2 B031031 Ethyl 5-methyl-1H-pyrazole-3-carboxylate CAS No. 4027-57-0

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B031031
M. Wt: 154.17 g/mol
InChI Key: BOTXQJAHRCGJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767685B2

Procedure details

To a magnetically stirred solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (3 mmol) in 10 mL of anhydrous DMF at 0° C. is added N-chlorosuccinimide (4 mmol). The solution is stirred at RT for 5 h. The solvent is concentrated to a half of the original volume, water is added and the reaction mixture is allowed to cool over ice. The solid that precipitates is collected by filtration and purified by crystallization to afford 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as a white solid: m.p. 106-107° C.; 1H-NMR (DMSO-d6) δ 1.25-1.32 (t, 3H J=7 Hz), 2.21 (s, 3H), 4.22-4.32 (q, 2H J=7.2), 13.59 (s, 1H).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:3]=1.[Cl:12]N1C(=O)CCC1=O>CN(C=O)C>[CH2:10]([O:9][C:7]([C:4]1[C:3]([Cl:12])=[C:2]([CH3:1])[NH:6][N:5]=1)=[O:8])[CH3:11]

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
CC1=CC(=NN1)C(=O)OCC
Name
Quantity
4 mmol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at RT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated to a half of the original volume, water
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to cool over ice
CUSTOM
Type
CUSTOM
Details
The solid that precipitates
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
purified by crystallization

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NNC(=C1Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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